

Application Notes and Protocols for c-di-AMP Disodium Salt

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Compound of Interest

Compound Name: *c-di-AMP disodium*

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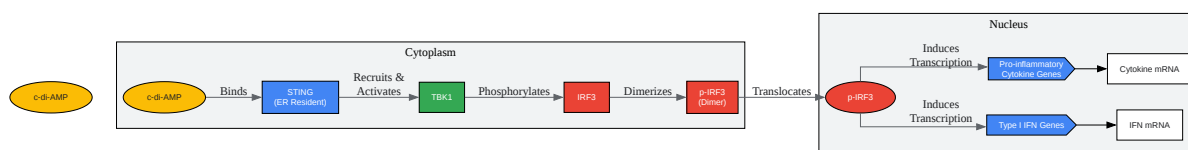
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger in many bacteria, playing a significant role in various physiological processes.^{[1][2][3]} It is also recognized by the innate immune system of host organisms, making it a molecule of great interest for research in microbiology, immunology, and drug development.^{[1][2]} The disodium salt of c-di-AMP is a stable, water-soluble form commonly used in experimental settings.

These application notes provide an overview of the key applications of **c-di-AMP disodium** salt, detailed experimental protocols, and a summary of quantitative data for easy reference.

Host Immune Response Activation via STING Pathway

Cyclic di-AMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune response to intracellular pathogens.^{[2][4][5]} Upon entering the cytoplasm of a host cell, c-di-AMP binds directly to STING, triggering a conformational change that leads to the activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3).^{[5][6]} Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines.^{[6][7]}

Signaling Pathway Diagram



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Caption: c-di-AMP-mediated activation of the STING signaling pathway.

Experimental Protocol: STING Activation Assay in Cell Culture

This protocol describes how to assess the activation of the STING pathway in response to c-di-AMP by measuring Type I Interferon (IFN- β) production.

Materials:

- **c-di-AMP disodium salt**
- Mammalian cell line expressing STING (e.g., HEK293T, THP-1, or primary macrophages)
- Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, penicillin/streptomycin)
- Digitonin
- Permeabilization buffer (50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl₂, 85 mM sucrose, 0.2% BSA, 0.1 mM DTT, 1 mM ATP, 0.1 mM GTP)[8]

- RNA isolation kit
- qRT-PCR reagents for IFN- β and a housekeeping gene (e.g., GAPDH)
- ELISA kit for IFN- β

Procedure:

- Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80% confluency on the day of the experiment.
- c-di-AMP Preparation: Prepare a stock solution of **c-di-AMP disodium** salt in sterile water. Further dilute in permeabilization buffer to the desired final concentrations.
- Cell Treatment:
 - Remove the cell culture medium.
 - Add 0.5 mL of permeabilization solution containing digitonin (e.g., 10 μ g/mL) and the desired concentration of c-di-AMP (e.g., 10 μ M) to the cells.[\[8\]](#)
 - Incubate for 30 minutes at 37°C.[\[8\]](#)
 - Remove the permeabilization solution and replace it with fresh, complete cell culture medium.
 - Incubate for the desired time period (e.g., 3-8 hours for RNA analysis, 24 hours for protein analysis).[\[8\]](#)[\[9\]](#)
- Analysis:
 - qRT-PCR for IFN- β mRNA:
 - Isolate total RNA from the cells.
 - Perform reverse transcription to generate cDNA.
 - Quantify IFN- β and housekeeping gene expression using qRT-PCR.

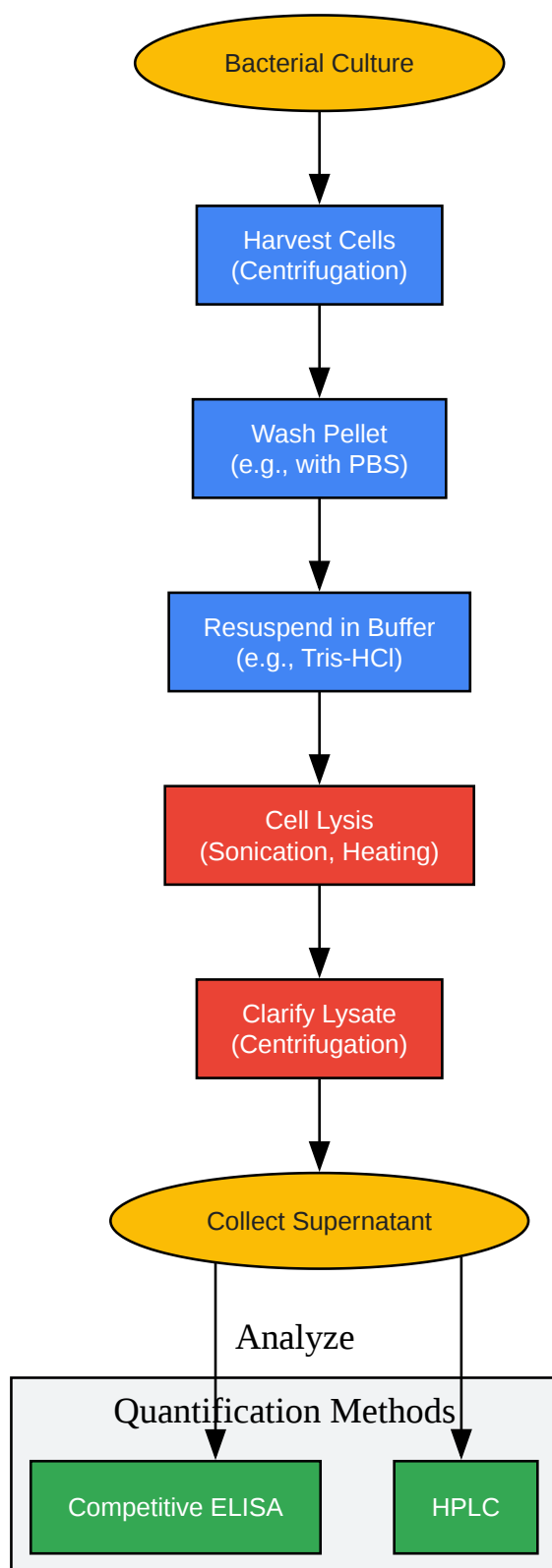
- Normalize IFN- β expression to the housekeeping gene and calculate the fold change relative to untreated control cells.[9]
- ELISA for IFN- β Protein:
 - Collect the cell culture supernatant.
 - Quantify the concentration of secreted IFN- β using a commercially available ELISA kit according to the manufacturer's instructions.

Parameter	Value	Reference
Cell Line	HEK293T, THP-1, primary macrophages	[8]
c-di-AMP Concentration	0.01 - 10 μ M	[8][9]
Digitonin Concentration	10 μ g/mL	[8]
Incubation Time (Permeabilization)	30 minutes	[8]
Incubation Time (Post-permeabilization)	3-8 hours (RNA), 24 hours (protein)	[8][9]

Quantification of c-di-AMP

Accurate quantification of c-di-AMP is essential for studying its role in bacterial physiology and host-pathogen interactions. Two common methods for quantifying c-di-AMP are competitive ELISA and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow: c-di-AMP Quantification



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Caption: General workflow for the extraction and quantification of c-di-AMP from bacterial cells.

Protocol 2.1: Competitive ELISA for c-di-AMP Quantification

This protocol is based on the competition between free c-di-AMP in the sample and a labeled c-di-AMP tracer for binding to a c-di-AMP-specific antibody or binding protein.[\[10\]](#)

Materials:

- Competitive ELISA kit for c-di-AMP (commercially available) or individual components:
 - c-di-AMP binding protein (e.g., CabP)[\[10\]](#)
 - Biotin-labeled c-di-AMP (B-c-di-AMP)[\[10\]](#)
 - Streptavidin-HRP
 - Substrate (e.g., TMB or OPD)
- 96-well microplate
- Plate reader

Procedure:

- Sample Preparation: Prepare bacterial cell lysates as described in the workflow diagram.[\[10\]](#)
- Assay Procedure (example based on a kit):
 - Add standards and samples to the wells of the antibody-coated microplate.
 - Add the c-di-AMP tracer (e.g., HRP-conjugated) to each well.
 - Add the c-di-AMP antibody to each well.
 - Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).
 - Wash the plate multiple times with the provided wash buffer.

- Add the substrate solution and incubate until color develops.
- Add a stop solution.
- Read the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance versus the concentration of the c-di-AMP standards.
 - Determine the concentration of c-di-AMP in the samples by interpolating their absorbance values on the standard curve.

Parameter	Value	Reference
Assay Range	15.6 - 2,000 pg/mL	[11] [12] [13]
Sensitivity (80% B/B ₀)	~52-66 pg/mL	[11] [13]
Lower Limit of Detection	~21 pg/mL	[11]
Detection Limit (alternative)	~10 nM	[10]

Protocol 2.2: HPLC-Based Quantification of c-di-AMP

HPLC provides a robust and accurate method for quantifying c-di-AMP, particularly for measuring the activity of c-di-AMP synthase enzymes.[\[14\]](#)[\[15\]](#)

Materials:

- HPLC system with a UV detector
- Reverse-phase C18 column[\[14\]](#)
- Mobile phase buffers (e.g., Buffer A: aqueous buffer, Buffer B: acetonitrile)
- c-di-AMP standard
- ATP standard

Procedure:

- **Sample Preparation:** For enzymatic assays, set up a reaction containing the c-di-AMP synthase, ATP, and necessary cofactors. Stop the reaction and prepare the sample for HPLC analysis.[\[14\]](#)
- **HPLC Analysis:**
 - Equilibrate the C18 column with the initial mobile phase conditions.
 - Inject the sample onto the column.
 - Elute the compounds using a gradient of the mobile phase buffers.
 - Detect the eluting compounds by monitoring the absorbance at a specific wavelength (e.g., 254 nm).
- **Data Analysis:**
 - Generate a standard curve by injecting known concentrations of c-di-AMP and plotting the peak area versus concentration.[\[14\]](#)
 - Identify the c-di-AMP peak in the sample chromatogram based on its retention time compared to the standard.
 - Quantify the amount of c-di-AMP in the sample by comparing its peak area to the standard curve.[\[14\]](#)[\[16\]](#)

Parameter	Value	Reference
Column	Reverse-phase C18	[14]
Flow Rate	0.7 mL/min	[14]
Detection Wavelength	~254 nm	-
Retention Time for c-di-AMP	~23.7 min (example)	[14]

In Vivo Application: c-di-AMP as a Vaccine Adjuvant

c-di-AMP has demonstrated potent adjuvant properties, enhancing both humoral and cellular immune responses to co-administered antigens, particularly through mucosal routes.[\[17\]](#)[\[18\]](#)
[\[19\]](#)

Experimental Protocol: In Vivo Vaccination Study in Mice

This protocol describes a general procedure for evaluating the adjuvant effect of c-di-AMP in a mouse vaccination model.

Materials:

- **c-di-AMP disodium salt**
- Antigen (e.g., Ovalbumin - OVA)
- 6-8 week old mice (e.g., C57BL/6)
- Syringes and needles for the chosen route of administration (e.g., intramuscular, subcutaneous, intranasal)
- Materials for immune response analysis (e.g., ELISA for antibody titers, ELISpot for cytokine-secreting cells)

Procedure:

- Vaccine Formulation:
 - Prepare the antigen solution.
 - Prepare the c-di-AMP solution in a sterile, endotoxin-free vehicle (e.g., saline).
 - Mix the antigen and c-di-AMP adjuvant immediately before administration.
- Immunization:

- Divide mice into experimental groups (e.g., antigen alone, antigen + c-di-AMP, adjuvant alone, vehicle control).
- Immunize the mice via the desired route (e.g., intramuscular injection of 50 μ L).[\[18\]](#)
- Administer booster immunizations at specified intervals (e.g., on days 14 and 28).[\[18\]](#)
- Sample Collection:
 - Collect blood samples at various time points to measure antigen-specific antibody responses.
 - At the end of the experiment, euthanize the mice and harvest spleens and/or lymph nodes for cellular immune response analysis.
- Immune Response Analysis:
 - Humoral Response: Measure antigen-specific IgG, IgG1, and IgG2a titers in the serum using ELISA.[\[18\]](#)[\[20\]](#)
 - Cellular Response:
 - Prepare single-cell suspensions from spleens or lymph nodes.
 - Restimulate the cells in vitro with the antigen.
 - Measure T-cell proliferation (e.g., by CFSE dilution).[\[20\]](#)
 - Quantify the number of antigen-specific cytokine-producing cells (e.g., IFN- γ , IL-4) using ELISpot or intracellular cytokine staining followed by flow cytometry.[\[18\]](#)

Parameter	Value	Reference
Animal Model	6-8 week old C57BL/6 mice	[21]
Antigen and Dose	Ovalbumin (30 μ g/dose), β -Gal (15 μ g/dose)	[18][21]
c-di-AMP Adjuvant Dose	10 μ g/dose	[21]
Immunization Volume	50 μ L	[18][21]
Immunization Schedule	Days 0, 14, 28	[18]

Bacterial Physiology Studies

c-di-AMP is a key regulator of various processes in bacteria, including potassium homeostasis. [1][3]

Experimental Protocol: Potassium Uptake Assay

This protocol describes a fluorescence-based assay to measure the effect of c-di-AMP on potassium transport in bacterial membrane vesicles.[22][23]

Materials:

- Everted bacterial membrane vesicles containing the potassium transporter of interest
- Pyranine (fluorescent pH indicator)
- **c-di-AMP disodium** salt
- Buffers for creating a potassium gradient

Procedure:

- **Vesicle Preparation:** Prepare everted membrane vesicles from bacteria overexpressing the potassium transporter.
- **Assay Setup:**

- Load the vesicles with a buffer containing pyranine.
- Dilute the vesicles into a buffer without potassium to establish an outward-directed potassium gradient.
- Add c-di-AMP at various concentrations to the assay mixture.
- Measurement:
 - Monitor the fluorescence of pyranine over time. The transport of potassium out of the vesicles will be coupled to proton movement, leading to a change in the internal pH and thus a change in pyranine fluorescence.
- Data Analysis:
 - Calculate the rate of potassium transport from the change in fluorescence over time.
 - Compare the transport rates in the presence and absence of c-di-AMP to determine its effect on the transporter's activity.[\[23\]](#)

Parameter	Value	Reference
c-di-AMP Concentration	Varied to determine dose-response	[22]
Dissociation Constant (Kd) for KtrA	~3 μ M	[22]
Dissociation Constant (Kd) for KtrC	~30 nM	[22]

By utilizing these detailed protocols and quantitative data, researchers can effectively investigate the multifaceted roles of c-di-AMP in both bacterial physiology and host immune responses.

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References

- 1. mdpi.com [mdpi.com]
- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. Frontiers | Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP [frontiersin.org]
- 8. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Cyclic di-AMP ELISA Kit - Antibodies - CAT N°: 501960 [bertin-bioreagent.com]
- 14. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization [frontiersin.org]

- 19. Cyclic Dimeric Adenosine Monophosphate (c-di-AMP) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 20. Frontiers | Cyclic di-AMP as endogenous adjuvant enhanced BCG-induced trained immunity and protection against Mycobacterium tuberculosis in mice [frontiersin.org]
- 21. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant C-Di-AMP Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. c-di-AMP, a likely master regulator of bacterial K⁺ homeostasis machinery, activates a K⁺ exporter - PMC [pmc.ncbi.nlm.nih.gov]
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